o-Terephthalotoluidide
Description
Structure
3D Structure
Properties
CAS No. |
6957-84-2 |
|---|---|
Molecular Formula |
C22H20N2O2 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
1-N,4-N-bis(2-methylphenyl)benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C22H20N2O2/c1-15-7-3-5-9-19(15)23-21(25)17-11-13-18(14-12-17)22(26)24-20-10-6-4-8-16(20)2/h3-14H,1-2H3,(H,23,25)(H,24,26) |
InChI Key |
NQDLWWKEAPRXNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for O Terephthalotoluidide and Its Analogues
Mechanistic Investigations of Amidation Reactions in o-Terephthalotoluidide Synthesis
Understanding the mechanism of the amidation reaction that forms the backbone of this compound is fundamental to optimizing its synthesis. This involves a deep dive into the thermodynamics and kinetics of the reaction pathways and the critical role played by catalysts and reagents.
The formation of this compound typically involves the reaction of a terephthalic acid derivative (like terephthaloyl chloride or dimethyl terephthalate) with two equivalents of o-toluidine (B26562). The thermodynamics of this process are generally favorable, driven by the formation of the stable amide bond. However, the kinetics of the reaction can vary significantly depending on the chosen reactants and conditions.
Studies on the ammonolysis of DMT to produce terephthalamide (B1206420) provide valuable kinetic insights that can be extrapolated to the synthesis with o-toluidine. acs.org The process involves two sequential pseudo-first-order reactions. acs.org The activation energies for these steps highlight that the conversion of the intermediate ester-amide to the final diamide (B1670390) requires more energy than the initial amidation step. acs.org This is attributed to the electronic differences between the ester groups in the starting material and the intermediate. acs.org The Arrhenius plot for the ammonolysis of DMT reveals the activation energies (Ea) and pre-exponential factors (A) for each step. acs.org
Table 1: Activation Energies for the Two-Step Ammonolysis of Dimethyl Terephthalate (B1205515)
| Reaction Step | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (h⁻¹) |
|---|---|---|
| Step 1: DMT → Mono-amide | 27.9 ± 2.2 | 10031 ± 790 |
| Step 2: Mono-amide → Diamide | 37.3 ± 3.3 | 68529 ± 6056 |
Data sourced from a study on the ammonolysis of DMT, which serves as a model for terephthalamide synthesis. acs.org
Thermodynamic investigations into related amidation reactions have also highlighted their reversible nature, underscoring the importance of considering free energy changes in reaction design. mdpi.com For metal-binding terephthalamide analogues, the sequestration equilibrium is pH-dependent, which is a key thermodynamic consideration in aqueous environments. regulations.gov
The choice of reagents and the use of catalysts are critical for controlling the efficiency and selectivity of this compound synthesis. The most common precursor for the terephthaloyl moiety is terephthaloyl chloride, due to its high reactivity. Alternatively, esters like dimethyl terephthalate can be used, particularly in processes aiming for greener conditions, though this often requires catalysts and higher temperatures.
Research into the synthesis of related aramids has shown that a homogeneous phase amidation system using a polar solvent like N-methyl-2-pyrrolidone (NMP) for the diamine and a less polar solvent like tetrahydrofuran (B95107) (THF) for the acid chloride, in the presence of lithium chloride (LiCl), can yield high molecular weight polymers. mit.edu The LiCl is thought to improve solvent quality and disrupt hydrogen bonding, thereby enhancing solubility and reaction rates.
Furthermore, the ammonolysis of dimethyl terephthalate has been shown to be significantly catalyzed by ethylene (B1197577) glycol (EG). acs.org In the presence of a threefold excess of EG, the pseudo-first-order rate constants increased by a factor of 22, demonstrating a powerful catalytic effect. acs.org This suggests that diol-based catalysts could be effective in accelerating the synthesis of this compound from ester precursors.
Solid-supported reagents and catalysts offer advantages in terms of product purification and catalyst recycling. princeton.edu For instance, reagents like KOH supported on alumina (B75360) (Al2O3) have been used for selective monoalkylation of primary amides, indicating the potential for supported bases to influence selectivity in related reactions. princeton.edu
Table 2: Influence of Selected Reagents and Catalysts on Amidation Reactions
| Reagent/Catalyst | Function/Effect | System Studied | Citation |
|---|---|---|---|
| Lithium Chloride (LiCl) | Enhances polymer solubility and reaction rate in polar aprotic solvents. | Aramid polymerization | mit.edu |
| Ethylene Glycol (EG) | Catalyzes the ammonolysis reaction, increasing the rate constant significantly. | Ammonolysis of DMT | acs.org |
| KOH/Al2O3 | Acts as a solid-supported base for selective functionalization. | Monoalkylation of amides | princeton.edu |
| Hypervalent Iodine Reagents | Act as mild and selective oxidizing agents, potentially useful in derivatization. | Various oxidative transformations | arkat-usa.org |
Novel Synthetic Approaches for this compound Derivatization
Beyond the primary synthesis, the functionalization of the this compound scaffold is crucial for tailoring its properties. Novel synthetic approaches focus on achieving high selectivity in introducing new chemical moieties.
Chemo- and regioselective functionalization allows for the precise modification of the this compound molecule at specific sites. The presence of multiple reactive sites—the two aromatic rings and the two methyl groups—presents a challenge and an opportunity for selective synthesis.
One of the most powerful techniques for regioselective functionalization of aromatic rings is Directed ortho-Metalation (DoM) . msu.edu In this strategy, the amide groups of this compound can act as directing metalation groups (DMGs). Treatment with a strong organolithium base, such as n-butyllithium or s-butyllithium, would lead to deprotonation at the positions ortho to the amide nitrogen on the toluidine ring, or ortho to the carbonyl group on the central terephthalate ring. The resulting organolithium species can then react with a wide range of electrophiles to introduce new substituents with high regioselectivity. msu.edu
Strategies for the chemo- and regioselective functionalization of polyols and other complex molecules demonstrate the broader principles that can be applied. acs.orgacs.org For instance, manganese-catalyzed hydroboration of terminal alkynes highlights how the choice of catalyst and conditions can control chemo-, stereo-, and regioselectivity in functionalization reactions. nih.gov
Table 3: Potential Regioselective Functionalization Reactions on this compound via DoM
| Directing Group | Position of Metalation | Electrophile (E+) | Introduced Functional Group |
|---|---|---|---|
| Amide (-CONH-) | ortho to N-H on toluidine ring | D₂O | Deuterium (-D) |
| Amide (-CONH-) | ortho to N-H on toluidine ring | I₂ | Iodine (-I) |
| Amide (-CONH-) | ortho to N-H on toluidine ring | (CH₃)₂SO₄ | Methyl (-CH₃) |
| Amide (-CO-) | ortho to C=O on central ring | CO₂ then H₃O⁺ | Carboxylic Acid (-COOH) |
Introducing chirality into the this compound structure can lead to materials with unique optical or self-assembly properties. hokudai.ac.jp Stereoselective synthesis can be achieved by two main routes:
Using Chiral Building Blocks: The synthesis can start from a chiral amine, such as an enantiopure derivative of o-toluidine that has a stereocenter on a substituent. This approach directly incorporates chirality into the final molecule.
Asymmetric Derivatization: A prochiral this compound analogue can be functionalized using a chiral catalyst or reagent to create a new stereocenter with high enantioselectivity.
The Michael addition of lithium amides to α,β-unsaturated esters is a powerful method for preparing alicyclic β-amino acids in homochiral form, often using a chiral lithium amide as the source of chirality. beilstein-journals.org Similar principles of using chiral reagents could be applied to the derivatization of this compound analogues. The development of chiral sulfinyl compounds, which are important in asymmetric synthesis, provides a toolbox of methods that could be adapted for creating chiral terephthalamide derivatives. nih.gov Furthermore, metal/lipase-combo catalyzed dynamic kinetic resolution (DKR) is a practical process to obtain enantiopure esters, showcasing a strategy that could be modified for resolving racemic chiral analogues of this compound. encyclopedia.pub
Organometallic reagents are indispensable tools for the directed synthesis and functionalization of aromatic amides like this compound. pageplace.de As mentioned, organolithium reagents are central to Directed ortho-Metalation (DoM) strategies. msu.eduuni-muenchen.de
Grignard reagents (organomagnesium halides) are also highly versatile. mmcmodinagar.ac.in While generally less reactive than their organolithium counterparts, they can participate in a wide range of reactions, including additions to carbonyl groups and cross-coupling reactions. mmcmodinagar.ac.in For instance, a halogenated this compound derivative could be converted into a Grignard reagent, which could then be used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi) to form new carbon-carbon bonds.
The use of transition metals like palladium, rhodium, ruthenium, and nickel in catalysis has revolutionized organic synthesis. uclouvain.be For example, palladium-catalyzed reactions are widely used to create new carbon-heteroatom bonds, which could be applied to functionalize this compound derivatives. uclouvain.be
Table 4: Examples of Organometallic Reagents in the Functionalization of Aromatic Amides
| Organometallic Reagent | Precursor Functional Group | Reaction Type | Resulting Functionalization | Citation |
|---|---|---|---|---|
| n-Butyllithium | C-H bond ortho to amide | Directed ortho-Metalation (DoM) | Introduction of various electrophiles | msu.eduuni-muenchen.de |
| Alkylmagnesium Halide | Halogen (e.g., -Br, -I) | Grignard Formation / Cross-Coupling | C-C or C-Heteroatom bond formation | mmcmodinagar.ac.in |
| Organozinc Reagents | Halogen (e.g., -Br, -I) | Negishi Coupling (with Pd catalyst) | Alkyl, Aryl, or Vinyl group introduction | uclouvain.be |
| Organoboron Reagents | Halogen (e.g., -Br, -I) | Suzuki Coupling (with Pd catalyst) | Aryl or Vinyl group introduction | uclouvain.be |
Sustainable and Green Chemistry Aspects in this compound Synthesis
The growing emphasis on environmental stewardship within the chemical industry has spurred the development of sustainable and green synthetic methodologies. epa.govallen.inorionpharma.com The principles of green chemistry, which advocate for the prevention of waste, maximization of atom economy, and use of less hazardous substances, are increasingly being applied to the synthesis of aromatic amides like this compound. epa.govacs.orgjddtonline.info This section explores advanced synthetic strategies that align with these principles, focusing on solvent-free and catalyst-free conditions, the application of flow chemistry for scalable production, and the overarching goal of minimizing waste.
Solvent-Free and Catalyst-Free Methodologies
Traditional amide synthesis often involves the use of hazardous solvents and catalysts, which contribute significantly to chemical waste. researchgate.net To address this, research has focused on developing solvent-free and catalyst-free approaches, which not only reduce environmental impact but can also simplify purification processes and lower costs. researchgate.netscispace.com
One promising solvent-free approach involves the direct reaction of a carboxylic acid and an amine or urea (B33335) under microwave irradiation. scispace.comscispace.com For the synthesis of this compound, this would involve reacting terephthalic acid with o-toluidine. Microwave-assisted synthesis has been shown to accelerate reaction rates, leading to higher yields in shorter timeframes compared to conventional heating. scispace.com For instance, the synthesis of aromatic amides from aromatic acids and aliphatic amines has been successfully achieved in dry media with microwave irradiation, often in the presence of a solid support like silica (B1680970) gel which can also act as a catalyst. scispace.com
Recent developments have also explored the synthesis of amides under solvent-free conditions at room temperature. One such method utilizes a simple trituration of the reactants (an acid and urea) with a catalyst like boric acid, followed by direct heating. researchgate.netscispace.com This technique has proven effective for a variety of carboxylic acids and offers advantages such as short reaction times and high purity of the final product. scispace.com
Furthermore, catalyst-free methods are being explored, particularly in the context of upcycling polymer waste. For example, the aminolysis of poly(ethylene terephthalate) (PET) waste, which has a structural backbone related to terephthalic acid, can yield terephthalamides. researchgate.netscite.ai This process can be carried out without a catalyst, using amines to depolymerize the PET into valuable amide monomers. researchgate.net A similar principle could be adapted for the synthesis of this compound, potentially from a terephthalate-based starting material and o-toluidine under catalyst-free conditions, possibly assisted by microwave irradiation to enhance reaction kinetics. frontiersin.org Solvothermal methods have also been investigated for the catalyst-free modification of PET, demonstrating the feasibility of reactions without dedicated catalysts. acs.org
Table 1: Comparison of Solvent-Free and Catalyst-Free Methodologies for Amide Synthesis
| Methodology | Key Features | Potential Application for this compound Synthesis | Research Findings |
|---|
| Microwave-assisted Solvent-Free Synthesis | - Rapid heating
Flow Chemistry and Continuous Processing for Scalable Synthesis
Flow chemistry, or continuous processing, has emerged as a powerful technology for the synthesis of chemical compounds, offering significant advantages over traditional batch processing. nih.govmdpi.com These benefits include enhanced heat and mass transfer, improved safety, greater reproducibility, and easier scalability. nih.govnoelresearchgroup.com For the industrial production of this compound and its analogues, flow chemistry presents a sustainable and efficient alternative.
In a typical flow synthesis of an amide, solutions of the carboxylic acid and the amine are pumped through a heated reactor coil. The precise control over reaction parameters such as temperature, pressure, and residence time allows for optimization of the reaction conditions to maximize yield and minimize byproduct formation. nih.gov This level of control is particularly advantageous for exothermic reactions, as the high surface-area-to-volume ratio in microreactors allows for efficient heat dissipation, preventing the formation of hot spots and potential runaway reactions. nih.govbeilstein-journals.org
The synthesis of aromatic amides has been successfully demonstrated in continuous flow systems. thieme-connect.comgoogle.com.nagoogle.com For example, a continuous process for preparing amides of aromatic carboxylic acids by reacting esters with amines under microwave irradiation in a flow reactor has been developed. google.com.na This method allows for industrially relevant quantities to be produced with high conversion rates and energy efficiency. google.com.na Another approach involves the direct amidation of acids in a screw reactor under solvent-free conditions, which has been shown to be scalable for the production of various amides. rsc.org
The implementation of flow chemistry can also enhance safety, especially when dealing with hazardous intermediates. For instance, the synthesis of secondary amides has been achieved through a tandem azidation-amidation of anilines in a continuous flow setup, which minimizes the concentration of potentially explosive aromatic azides. thieme-connect.com While not directly applicable to the primary synthesis route of this compound from terephthalic acid and o-toluidine, this illustrates the potential of flow chemistry to enable the use of more diverse and reactive synthetic pathways in a safer manner.
Table 2: Advantages of Flow Chemistry in this compound Synthesis
| Advantage | Description | Relevance to this compound |
|---|---|---|
| Enhanced Safety | The small reactor volumes and superior heat exchange minimize risks associated with exothermic reactions and hazardous reagents. nih.gov | The amidation reaction can be exothermic; flow chemistry provides better temperature control. |
| Improved Efficiency and Yield | Precise control over reaction parameters allows for optimization, leading to higher yields and reduced reaction times. nih.govnoelresearchgroup.com | Fine-tuning of temperature, pressure, and stoichiometry for optimal conversion to this compound. |
| Scalability | Production can be scaled up by running the flow reactor for longer periods or by using multiple reactors in parallel. thieme-connect.com | Enables seamless transition from laboratory-scale synthesis to industrial-scale production. |
| Automation | Continuous processes can be automated, leading to high-throughput synthesis and reduced labor costs. vapourtec.com | Potential for automated production lines for this compound and its analogues. |
Atom Economy and Waste Minimization in Synthetic Protocols
A core principle of green chemistry is the concept of atom economy, which measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. jocpr.comwikipedia.orgnih.gov High atom economy is achieved in reactions where most of the atoms from the reactants are incorporated into the final product, thus minimizing the generation of byproducts and waste. primescholars.comrsc.org
The traditional synthesis of amides often involves the use of coupling reagents or the conversion of carboxylic acids to more reactive derivatives like acyl chlorides. thieme-connect.com These methods typically have poor atom economy as they generate significant amounts of waste. For example, the use of a coupling reagent results in the formation of byproducts that need to be separated from the desired amide. rsc.org
To improve the atom economy of this compound synthesis, direct amidation of terephthalic acid with o-toluidine is the most desirable route. This reaction, in principle, produces only water as a byproduct, leading to a high atom economy.
Calculation of Atom Economy for the Synthesis of this compound:
Reactants: Terephthalic acid (C₈H₆O₄, Molar Mass: 166.13 g/mol ) + 2 x o-Toluidine (C₇H₉N, Molar Mass: 107.15 g/mol )
Product: this compound (C₂₂H₂₀N₂O₂, Molar Mass: 344.41 g/mol )
Byproduct: 2 x Water (H₂O, Molar Mass: 18.02 g/mol )
Atom Economy (%) = (Mass of desired product / Total mass of reactants) x 100
Atom Economy (%) = (344.41 / (166.13 + 2 * 107.15)) x 100 = (344.41 / 380.43) x 100 ≈ 90.5%
This high theoretical atom economy underscores the importance of developing efficient direct amidation methods.
By focusing on direct amidation and integrating principles like solvent-free synthesis and continuous processing with catalyst recycling, the production of this compound can be aligned with the goals of green chemistry, resulting in a more sustainable and economically viable manufacturing process.
Advanced Spectroscopic Characterization of O Terephthalotoluidide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of o-Terephthalotoluidide. slideshare.netbhu.ac.in It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. ox.ac.uk
A complete structural assignment of this compound is achieved by integrating data from various multinuclear NMR experiments, primarily focusing on ¹H and ¹³C nuclei. ipb.pt Given the molecule's structure, specific resonances can be predicted.
¹H NMR: The proton NMR spectrum is the starting point for most structural analyses. ox.ac.uk For this compound, distinct signals are expected for the amide (N-H) protons, the aromatic protons on both the central terephthaloyl ring and the peripheral tolyl rings, and the methyl (CH₃) protons. The chemical shift (δ) of these protons provides insight into their electronic environment. slideshare.net Due to the molecule's symmetry, a simplified spectrum is anticipated.
¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Signals are expected for the carbonyl carbons, the various aromatic carbons (both substituted and unsubstituted), and the methyl carbons.
2D NMR Techniques: To definitively link the proton and carbon skeletons, two-dimensional NMR experiments are employed.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the assignment of carbons bearing protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-4 bonds) between ¹H and ¹³C nuclei. ox.ac.uk It is crucial for identifying quaternary carbons (like the carbonyl and other substituted aromatic carbons) and for piecing together molecular fragments. magritek.com For instance, correlations would be expected from the N-H proton to the carbonyl carbon and to carbons on the tolyl ring.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled to each other, helping to map out the proton networks within the aromatic rings.
A representative table of expected NMR chemical shifts for this compound is presented below.
| Atom/Group | Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Rationale |
| Amide Proton | ¹H | 9.5 - 10.5 | Singlet | Deshielded due to the electronegativity of adjacent N and O atoms and potential for hydrogen bonding. |
| Central Ring Protons | ¹H | ~8.0 | Singlet | Symmetrical aromatic protons on the terephthaloyl core. |
| Tolyl Ring Protons | ¹H | 7.2 - 7.8 | Multiplets | Protons on the ortho-substituted tolyl groups, showing complex splitting patterns. |
| Methyl Protons | ¹H | ~2.3 | Singlet | Protons of the methyl group on the tolyl ring. |
| Carbonyl Carbon | ¹³C | 165 - 170 | N/A | Typical chemical shift for an amide carbonyl carbon. |
| Central Ring Carbons | ¹³C | 130 - 140 | N/A | Aromatic carbons of the central terephthaloyl ring. |
| Tolyl Ring Carbons | ¹³C | 125 - 140 | N/A | Aromatic carbons of the peripheral tolyl rings. |
| Methyl Carbon | ¹³C | ~20 | N/A | Carbon of the methyl group. |
Note: The exact chemical shifts can vary based on the solvent and experimental conditions.
The structure of this compound contains several bonds with the potential for restricted rotation, namely the amide C-N bond and the N-aryl bond. These rotational barriers can be studied using dynamic NMR (DNMR) spectroscopy. ucl.ac.uk
The amide C-N bond possesses significant double-bond character, leading to hindered rotation. ucl.ac.uk At low temperatures, this rotation may become slow enough on the NMR timescale to cause the two aromatic rings attached to the nitrogen atoms to become non-equivalent, leading to a doubling of signals for the tolyl groups. As the temperature is increased, the rotation becomes faster, and the signals for the tolyl groups will broaden, coalesce into a single broad peak, and finally sharpen into a time-averaged signal at higher temperatures. ucl.ac.uk By analyzing the spectral changes as a function of temperature (lineshape analysis), the rate of exchange and the activation energy (ΔG‡) for the rotational barrier can be calculated. nih.gov
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both FTIR and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. researchgate.netmdpi.com These two methods are complementary; FTIR measures the absorption of infrared radiation due to vibrations that cause a change in the molecular dipole moment, while Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in the molecule's polarizability. edinst.complus.ac.at
The spectra of this compound are dominated by vibrations characteristic of its constituent functional groups, particularly the amide linkages and aromatic rings. researchgate.net
Amide Bands: Secondary amides like this compound exhibit several characteristic bands. ias.ac.in
N-H Stretch: A sharp absorption is expected in the FTIR spectrum around 3300 cm⁻¹, corresponding to the stretching of the N-H bond. Its position can be sensitive to hydrogen bonding.
Amide I Band: This is the most intense absorption in the FTIR spectrum of amides, appearing in the 1630-1680 cm⁻¹ region. It arises primarily from the C=O stretching vibration. researchgate.net
Amide II Band: Found between 1510-1570 cm⁻¹, this band results from a combination of N-H in-plane bending and C-N stretching vibrations.
Aromatic and Alkyl Vibrations:
C-H Stretches: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹.
C=C Stretches: Aromatic ring stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region.
C-H Bends: Out-of-plane (o.o.p.) C-H bending vibrations in the 700-900 cm⁻¹ range can be diagnostic of the substitution pattern on the aromatic rings.
The principle of mutual exclusion states that for centrosymmetric molecules, vibrations that are Raman active are IR inactive, and vice versa. While this compound is not strictly centrosymmetric, vibrations of the highly symmetric terephthaloyl core that are strong in the Raman spectrum may be weak in the IR, and vice versa, providing complementary information. spectroscopyonline.com
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | FTIR | 3250 - 3350 | Strong, Sharp |
| Aromatic C-H Stretch | FTIR/Raman | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | FTIR/Raman | 2850 - 2980 | Medium |
| Amide I (C=O Stretch) | FTIR | 1640 - 1680 | Very Strong |
| Amide I (C=O Stretch) | Raman | 1640 - 1680 | Medium |
| Aromatic C=C Stretch | FTIR/Raman | 1450 - 1600 | Medium-Strong |
| Amide II (N-H bend, C-N stretch) | FTIR | 1510 - 1570 | Strong |
| Aromatic C-H o.o.p. Bend | FTIR | 700 - 900 | Strong |
Changes in the molecular conformation, such as rotation around the amide or aryl bonds, can influence the vibrational spectra. For example, the formation or disruption of intermolecular hydrogen bonds involving the N-H and C=O groups would cause noticeable shifts in the frequencies of the corresponding stretching bands. The N-H stretching frequency is particularly sensitive, shifting to lower wavenumbers upon hydrogen bond formation. Similarly, the Amide I band (C=O stretch) also shifts to lower frequencies when the carbonyl oxygen acts as a hydrogen bond acceptor. By studying the spectra in different solvents or at various temperatures, it is possible to probe these conformational and intermolecular interactions.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy
UV-Vis and fluorescence spectroscopy provide information about the electronic structure of a molecule by probing the transitions between electronic energy levels. nepjol.infouni-mainz.de
UV-Vis spectroscopy measures the absorption of light as electrons are promoted from lower-energy ground states to higher-energy excited states. adpcollege.ac.in The chromophores in this compound are the phenyl rings and the carbonyl groups. The expected electronic transitions are:
π → π* Transitions: These high-intensity absorptions arise from the excitation of electrons in the π-systems of the aromatic rings and the carbonyl groups. The conjugated system extending across the terephthaloyl core and potentially involving the amide linkages would lead to strong absorptions, likely in the 200-300 nm range. libretexts.org
n → π* Transitions: These lower-intensity transitions involve the promotion of a non-bonding electron (from the lone pairs on the oxygen and nitrogen atoms) to an anti-bonding π* orbital of the carbonyl group or aromatic ring. libretexts.org These transitions occur at longer wavelengths than the π → π* transitions.
Fluorescence spectroscopy measures the emission of light as a molecule relaxes from an excited electronic state back to the ground state. drawellanalytical.com Not all molecules that absorb light will fluoresce; the process is often in competition with non-radiative decay pathways. The technique is typically much more sensitive than absorption spectroscopy. biocompare.com For a molecule like this compound, excitation at a wavelength corresponding to a π → π* absorption band could lead to fluorescent emission at a longer wavelength (a Stokes shift). The fluorescence spectrum can provide insights into the structure of the excited state and the molecule's interaction with its environment.
| Spectroscopic Technique | Parameter | Expected Observation | Associated Transition |
| UV-Vis Absorption | λ_max 1 | ~220 - 260 nm | π → π* (high intensity) |
| UV-Vis Absorption | λ_max 2 | ~280 - 320 nm | n → π* (low intensity) |
| Fluorescence Emission | λ_emission | > λ_excitation | Relaxation from lowest excited singlet state |
Note: The exact wavelengths (λ) are highly dependent on the solvent polarity.
Investigation of Electronic Transitions and Conjugation Effects
The electronic transitions of a molecule, observed through UV-Visible spectroscopy, are fundamental to understanding its electronic structure. libretexts.org These transitions involve the excitation of electrons from lower energy molecular orbitals to higher energy ones upon the absorption of light. libretexts.org In molecules with conjugated π systems, such as those containing aromatic rings and double bonds, these electronic transitions are particularly informative. libretexts.orgfiveable.me
The structure of this compound, featuring benzene (B151609) rings and amide functional groups, contains chromophores that absorb light in the UV-visible region. fiveable.me The conjugation within the benzene rings and potentially across the amide linkages influences the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org
Key electronic transitions in molecules with similar functional groups include:
π → π* transitions: These occur in systems with double or triple bonds, moving an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org They typically have high molar absorptivities. libretexts.org
n → π* transitions: These transitions involve moving a non-bonding electron (e.g., from an oxygen or nitrogen atom) to an antibonding π* orbital. These are generally less intense than π → π* transitions.
The extent of conjugation in a molecule directly affects the wavelength of maximum absorption (λmax). libretexts.org Increased conjugation typically leads to a smaller energy gap between the HOMO and LUMO, resulting in the absorption of light at longer wavelengths, an effect known as a bathochromic or red shift. fiveable.meuobabylon.edu.iq Conversely, a decrease in conjugation causes a hypsochromic or blue shift, moving the absorption to shorter wavelengths. fiveable.me The specific substitution pattern on the aromatic rings in this compound will also influence its electronic spectrum.
Photophysical Properties and Luminescence Behavior
The photophysical properties of a compound describe the processes that occur after it absorbs light, including luminescence phenomena such as fluorescence and phosphorescence. After an electron is excited to a higher energy state, it can return to the ground state through radiative pathways, emitting light, or non-radiative pathways. libretexts.org
Luminescence is of significant interest in various applications, including chemical sensing and solid-state lighting. rsc.org The luminescence behavior of a molecule is intrinsically linked to its structure. For some organic molecules, aggregation can lead to quenching of luminescence, a phenomenon known as aggregation-caused quenching (ACQ). rsc.org However, other molecules exhibit aggregation-induced emission (AIE) or solid-state luminescence enhancement (SLE), where emission is more significant in the aggregated or solid state. mdpi.com
The luminescence properties of a compound are influenced by factors such as:
The nature of the excited state: The lifetime and energy of the excited state determine the characteristics of the emitted light.
Non-radiative decay processes: Processes like vibrational relaxation and intersystem crossing compete with luminescence. ineosopen.org High-energy vibrations, such as those from C-H, N-H, or O-H bonds, can contribute to non-radiative quenching. ineosopen.org
Molecular environment: The polarity of the solvent and the physical state (solution, solid, or aggregate) can significantly impact luminescence behavior. mdpi.comrsc.org
For this compound, the presence of aromatic rings and heteroatoms suggests the potential for luminescent behavior. Detailed studies would be required to characterize its emission spectrum, quantum yield, and lifetime, and to understand how its molecular structure and intermolecular interactions in the solid state govern these properties.
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathways
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. libretexts.org
High-Resolution Mass Spectrometry for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass of a molecule with high precision, often to several decimal places. bioanalysis-zone.com This capability allows for the unambiguous determination of the elemental formula of a compound, as molecules with the same nominal mass will have slightly different exact masses due to the mass defect of their constituent atoms. bioanalysis-zone.comspectroscopyonline.com
For this compound, HRMS would provide a highly accurate mass measurement, which can be compared to the calculated exact mass to confirm its elemental composition. This is a critical step in the identification and characterization of the compound. spectroscopyonline.com The ability of HRMS to distinguish between ions with very small mass differences is essential, especially when analyzing complex mixtures where isobaric interferences may be present. spectroscopyonline.comthermofisher.com
| Parameter | Description |
| Technique | High-Resolution Mass Spectrometry (HRMS) |
| Primary Information | Exact mass-to-charge ratio (m/z) |
| Key Advantage | Allows for the determination of the elemental formula. bioanalysis-zone.comspectroscopyonline.com |
| Application | Confirms the molecular identity of this compound. |
Tandem Mass Spectrometry for Structural Confirmation
Tandem mass spectrometry, also known as MS/MS, is a technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. wikipedia.orgnationalmaglab.org In an MS/MS experiment, the precursor ion corresponding to the molecular ion of this compound would be isolated, subjected to fragmentation (e.g., through collision-induced dissociation - CID), and the m/z of the fragments would be measured. wikipedia.orgsynchrotron-soleil.fr
The fragmentation pattern is characteristic of the molecule's structure. The bonds that break during fragmentation depend on their relative strengths. synchrotron-soleil.fr For this compound, fragmentation would likely occur at the amide linkages and around the aromatic rings. Analyzing these fragments helps to confirm the connectivity of the atoms within the molecule, providing definitive structural confirmation. nationalmaglab.orgnih.gov
| Stage | Process | Purpose |
| MS1 | Ionization and selection of the precursor ion (molecular ion of this compound). wikipedia.org | Isolate the ion of interest. |
| Fragmentation | The selected precursor ion is fragmented, often by collision with an inert gas (CID). wikipedia.orgsynchrotron-soleil.fr | Break the molecule into smaller, characteristic pieces. |
| MS2 | The resulting fragment ions (product ions) are mass-analyzed. wikipedia.org | Identify the fragments to deduce the structure of the original molecule. |
Solid-State Spectroscopic Analysis of this compound
Analysis in the solid state provides information about the three-dimensional arrangement of molecules in a crystal lattice.
X-ray Crystallography for Crystalline Structure Determination
X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline solid. wikipedia.orglibretexts.org The technique involves directing a beam of X-rays onto a single crystal of the material. The regular, periodic arrangement of atoms in the crystal lattice diffracts the X-rays in a specific pattern of reflections. wikipedia.orgictp.it
By measuring the angles and intensities of these diffracted beams, a three-dimensional electron density map of the crystal can be generated. nih.gov From this map, the precise positions of the atoms, bond lengths, bond angles, and intermolecular interactions within the crystal structure of this compound can be determined. wikipedia.org This information is invaluable for understanding its physical and chemical properties. anton-paar.com
To be suitable for X-ray crystallography, a high-quality single crystal of this compound, typically larger than 0.1 mm in all dimensions, is required. wikipedia.org The resulting crystal structure provides a detailed picture of the molecular conformation and how the molecules pack together in the solid state, revealing details about hydrogen bonding and other non-covalent interactions. nih.gov
| Parameter | Information Obtained from X-ray Crystallography |
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. nih.gov |
| Space Group | The symmetry of the crystal lattice. ictp.it |
| Atomic Coordinates | The precise 3D position of every atom in the molecule. wikipedia.org |
| Bond Lengths & Angles | The geometry of the chemical bonds within the molecule. wikipedia.org |
| Intermolecular Interactions | Details of hydrogen bonding, π-π stacking, and other forces that hold the crystal together. |
Solid-State NMR for Polymorphism and Amorphous Forms
Solid-state Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful, non-destructive analytical technique for characterizing the atomic-level structure of solid materials. bruker.comeuropeanpharmaceuticalreview.com It is particularly adept at identifying and quantifying different solid forms of a substance, such as polymorphs and amorphous content, making it an invaluable tool in pharmaceutical and materials science. bruker.comnih.govjocpr.com Unlike techniques that rely on long-range crystalline order, SSNMR probes the local chemical environment of each nucleus (e.g., ¹³C, ¹⁵N), making it highly sensitive to subtle differences in molecular conformation, intermolecular interactions, and crystal packing. ceitec.czresearchgate.net
Polymorphs are different crystalline arrangements of the same molecule. These distinct packing motifs result in non-equivalent molecular environments, which are readily detected by SSNMR. Each crystallographically unique atom in the molecule will give rise to a distinct resonance in the SSNMR spectrum. Consequently, different polymorphs of this compound would be expected to produce unique ¹³C and ¹⁵N SSNMR spectra, serving as spectroscopic "fingerprints" for each form. For instance, the chemical shifts of the carbonyl and aromatic carbons in the this compound molecule would be highly sensitive to changes in hydrogen bonding and ring stacking, which differ between polymorphs.
In contrast to the sharp, well-defined peaks of crystalline materials, amorphous forms lack long-range order, resulting in a distribution of local environments. This heterogeneity leads to a broadening of the peaks in an SSNMR spectrum. europeanpharmaceuticalreview.com The presence of amorphous this compound, either as a pure substance or mixed with crystalline forms, can therefore be identified and quantified by the presence of these broad resonances underlying the sharp peaks of the crystalline polymorph(s).
The primary SSNMR technique used for such analysis is ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS). This experiment enhances the signal of the low-abundance ¹³C nuclei by transferring polarization from the more abundant ¹H nuclei and removes anisotropic interactions by spinning the sample at a "magic" angle, resulting in high-resolution spectra of solid samples.
Illustrative Research Findings:
A hypothetical study on two polymorphs (Form A and Form B) and an amorphous form of this compound could yield the ¹³C CP/MAS SSNMR data presented below. The distinct chemical shifts for the carbonyl and aromatic carbons in Form A and Form B would confirm their different crystalline arrangements. The amorphous form would be characterized by significantly broader resonances, reflecting the disordered nature of the material.
Table 1: Hypothetical ¹³C SSNMR Chemical Shifts (ppm) for Different Forms of this compound
| Carbon Atom | Form A (ppm) | Form B (ppm) | Amorphous (ppm) |
|---|---|---|---|
| Carbonyl (C=O) | 168.2 | 170.5 | 167-172 (broad) |
| Aromatic C-NH | 138.1 | 137.5 | 136-139 (broad) |
| Aromatic C-C(O) | 135.4 | 136.1 | 134-137 (broad) |
| Aromatic CH | 128.9, 127.5 | 129.3, 128.0 | 126-130 (broad) |
Note: This data is illustrative and intended to represent typical differences observed in SSNMR spectra of polymorphs and amorphous forms.
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental and Chemical State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical or electronic state of those elements within the top 5-10 nanometers of a material's surface. wikipedia.orgunimi.it The method involves irradiating a surface with a beam of X-rays, which causes the emission of core-level electrons. youtube.com The binding energy of these emitted electrons is then measured, which is characteristic of the element from which the electron originated and its chemical environment. numberanalytics.com This capability makes XPS exceptionally useful for analyzing the surface chemistry of this compound, for instance, to detect surface oxidation, contamination, or changes in surface composition due to processing.
An XPS analysis of this compound would provide a survey spectrum, identifying all elements present on the surface (except H and He), followed by high-resolution spectra for the elements of interest, typically Carbon (C 1s), Nitrogen (N 1s), and Oxygen (O 1s).
Survey Spectrum: This initial scan would confirm the presence of C, N, and O, the constituent elements of this compound, and could identify any unexpected elemental contaminants on the surface.
High-Resolution C 1s Spectrum: The C 1s spectrum can be deconvoluted to identify the different types of carbon atoms in the molecule. For this compound, one would expect to resolve peaks corresponding to carbon in different bonding environments: the aromatic C-C/C-H bonds, the C-N amide bond, the C=O carbonyl bond, and the methyl (C-H) group.
High-Resolution N 1s Spectrum: The N 1s spectrum is crucial for analyzing the amide linkage. A single peak, characteristic of the amide (N-C=O) environment, would be expected. The binding energy of this peak can provide information about the local electronic structure and intermolecular interactions, such as hydrogen bonding, at the surface. For aromatic amides, this peak is typically observed around 400.0 eV. researchgate.net
High-Resolution O 1s Spectrum: The O 1s spectrum would show a primary peak corresponding to the carbonyl oxygen (C=O) in the amide group. researchgate.net The presence of other oxygen-containing species, such as adsorbed water or surface oxidation, would appear as additional peaks at different binding energies.
Illustrative Research Findings:
A hypothetical high-resolution XPS analysis of a pure this compound surface could provide the binding energy data shown in the tables below. This data would confirm the elemental and chemical integrity of the surface.
Table 2: Hypothetical XPS Survey Scan - Elemental Composition
| Element | Atomic % |
|---|---|
| Carbon (C) | 78.8% |
| Nitrogen (N) | 7.9% |
Note: This data is illustrative and represents the expected stoichiometry, excluding hydrogen.
Table 3: Hypothetical High-Resolution XPS Binding Energies (eV) for this compound
| Core Level | Functional Group | Binding Energy (eV) |
|---|---|---|
| C 1s | C-C, C-H (aromatic, methyl) | 284.8 |
| C 1s | C-N (amide) | 286.1 |
| C 1s | C=O (amide) | 288.3 |
| N 1s | N-C=O (amide) | 400.1 |
Note: This data is illustrative and based on typical binding energies for organic amide compounds. researchgate.netresearchgate.netphi.com Actual values can vary slightly depending on the specific chemical environment and instrument calibration.
Theoretical and Computational Studies of O Terephthalotoluidide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. numberanalytics.communi.cz These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about electron distribution and energy. fiveable.mewiley-vch.de
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, valued for its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems. arxiv.orguniud.itq-chem.com Instead of the complex many-electron wavefunction, DFT focuses on the electron density to determine the ground-state properties of a molecule. wiley-vch.deepfl.ch
For a molecule like o-Terephthalotoluidide, a DFT study would typically calculate properties such as:
Optimized Geometry: Predicting the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.
Electronic Properties: Determining the distribution of electrons through calculations of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals provide insights into the molecule's reactivity, ionization potential, and electron affinity.
Spectroscopic Properties: Predicting vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra to aid in structural characterization.
A hypothetical data table for the ground state properties of this compound, as would be generated by a DFT calculation, is presented below.
Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound
| Property | Hypothetical Value |
|---|---|
| Total Energy | [Value] Hartree |
| HOMO Energy | [Value] eV |
| LUMO Energy | [Value] eV |
| HOMO-LUMO Gap | [Value] eV |
Molecular Dynamics (MD) Simulations for Conformational Landscape
Molecular dynamics (MD) simulations provide a "computational microscope" to observe the time-dependent behavior of molecules. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of a molecule, revealing how it moves, flexes, and interacts with its environment over time. elifesciences.org
Intermolecular Interactions and Aggregation Behavior
For a molecule like this compound, which possesses both hydrogen bond donors (the N-H groups) and acceptors (the C=O groups), as well as aromatic rings capable of π-π stacking, intermolecular interactions are expected to be significant. MD simulations can be used to study how individual molecules of this compound interact with each other. nih.gov This can provide insights into:
Dimerization and Oligomerization: Predicting the preferred geometries and interaction energies of small aggregates.
Aggregation Propensity: Assessing the likelihood of the molecules to form larger clusters or aggregates in the condensed phase. nih.govnih.gov
Driving Forces for Aggregation: Identifying the key interactions (e.g., hydrogen bonding, van der Waals forces) that lead to self-assembly.
Solvent Effects on Molecular Conformation
The conformation of a molecule can be significantly influenced by the solvent in which it is dissolved. usp.brfrontiersin.org MD simulations can explicitly model the solvent molecules around this compound, allowing for a detailed investigation of:
Solvation Shell Structure: Characterizing the arrangement of solvent molecules in the immediate vicinity of the solute.
Conformational Preferences: Determining how the presence and polarity of a solvent affect the equilibrium between different possible conformations (rotamers) of the molecule. mdpi.com
Hydrogen Bonding Networks: Analyzing the hydrogen bonding patterns between the solute and solvent molecules.
Reaction Pathway Exploration and Transition State Analysis
Computational methods can be used to map out the potential energy surface of a chemical reaction, providing a detailed understanding of the reaction mechanism. rsc.org This involves locating the transition states, which are the high-energy structures that connect reactants to products. numberanalytics.comfiveable.melibretexts.org
For this compound, one could theoretically investigate reactions such as its synthesis or decomposition. Such a study would involve:
Identifying Intermediates and Transition States: Locating the structures of all transient species along a proposed reaction coordinate.
Calculating Activation Energies: Determining the energy barriers for each step of the reaction, which allows for the prediction of reaction rates.
A hypothetical reaction coordinate diagram for a generic reaction involving this compound is shown below to illustrate the type of information that would be obtained.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
Computational Prediction of Spectroscopic Parameters
The primary method for these predictions is Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. arxiv.orgnih.gov For a molecule like this compound, DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-311G(d,p) or LANL2DZ), can be employed to optimize the molecular geometry and subsequently predict a range of spectroscopic data. researchgate.netmtu.edumdpi.com
Key Spectroscopic Parameters Predicted by Computational Methods:
UV-Vis Absorption Spectra: Time-dependent DFT (TD-DFT) is a widely used extension of DFT for calculating the electronic excited states of molecules. nih.gov This method can predict the maximum absorption wavelengths (λmax), vertical excitation energies, and oscillator strengths, which are crucial for understanding a compound's color and its potential applications in areas like organic light-emitting diodes (OLEDs). researchgate.net The calculations can help determine if a molecule absorbs in the visible region of the electromagnetic spectrum. researchgate.net
Infrared (IR) and Raman Spectra: DFT calculations can accurately predict the vibrational frequencies of a molecule. These theoretical frequencies correspond to the absorption peaks in an IR spectrum and the scattering peaks in a Raman spectrum. nih.gov By analyzing the vibrational modes, researchers can identify characteristic functional groups and understand the molecule's structural features. For complex molecules, theoretical spectra can aid in the interpretation of experimental data.
Nuclear Magnetic Resonance (NMR) Spectra: Quantum chemical methods, including DFT, can be used to calculate NMR chemical shifts (δ) and spin-spin coupling constants. vu.lt These predictions are highly sensitive to the local electronic environment of each nucleus and are invaluable for confirming molecular structures and understanding conformational dynamics.
The process of computational spectroscopic prediction typically involves the following steps:
Molecular Structure Optimization: The first step is to find the lowest energy geometry of the molecule. This is achieved by performing a geometry optimization using a chosen level of theory (e.g., B3LYP/6-311g). nih.gov
Frequency Calculation: Once the optimized structure is obtained, a frequency calculation is performed to predict the vibrational spectra (IR and Raman) and to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies). nih.gov
Excited State Calculation: For UV-Vis spectra, TD-DFT calculations are performed on the optimized ground-state geometry to determine the energies and intensities of electronic transitions. nih.gov
NMR Parameter Calculation: NMR parameters are calculated for the optimized structure, providing theoretical chemical shifts and coupling constants.
While no specific data tables for this compound can be generated due to the absence of published research, the following table illustrates the typical output of such computational studies for a hypothetical aromatic amide.
| Spectroscopic Parameter | Computational Method | Predicted Value | Experimental Value (Hypothetical) |
|---|---|---|---|
| λmax (UV-Vis) | TD-DFT/B3LYP/6-311G(d,p) | 320 nm | 325 nm |
| C=O Stretch (IR) | DFT/B3LYP/6-311G(d,p) | 1685 cm⁻¹ | 1680 cm⁻¹ |
| N-H Stretch (IR) | DFT/B3LYP/6-311G(d,p) | 3400 cm⁻¹ | 3395 cm⁻¹ |
| ¹³C Chemical Shift (C=O) | GIAO-DFT/B3LYP/6-311G(d,p) | 165 ppm | 166 ppm |
Application of Machine Learning and Artificial Intelligence in this compound Research
Currently, there is no specific published research detailing the application of machine learning or artificial intelligence to the study of this compound. However, the potential applications of these technologies for this compound are significant and can be extrapolated from their use in broader chemical and materials science research.
Potential Applications of AI and ML in this compound Research:
Property Prediction: Machine learning models can be trained on large datasets of known molecules to predict a wide range of properties for new or uncharacterized compounds like this compound. These properties can include solubility, toxicity, melting point, and electronic properties. timeshighereducation.com This predictive capability can save significant time and resources compared to experimental determination.
Generative Models for Analogue Design: AI can be used to design novel molecules with desired properties. By learning the underlying rules of chemical structure and activity from existing data, generative models can propose new analogues of this compound that may have enhanced or modified characteristics for specific applications.
Spectra Prediction and Interpretation: While DFT is a powerful tool for spectra prediction, it can be computationally expensive. Machine learning models can be trained on databases of calculated or experimental spectra to provide rapid and accurate predictions. These models can also assist in the interpretation of complex experimental spectra by identifying key features and correlating them with structural motifs.
Material Discovery: If this compound is considered as a monomer for polymer synthesis, machine learning could be employed to predict the properties of the resulting polymers. By analyzing the relationship between monomer structure and polymer characteristics in existing databases, AI algorithms could guide the design of new materials with tailored thermal, mechanical, or electronic properties. mit.edu
The development of AI and ML models for chemical research typically involves the following workflow:
Data Curation: A large and high-quality dataset of molecules with their corresponding properties or spectra is required for training the model.
Feature Engineering: Molecules are represented in a machine-readable format, such as molecular fingerprints or descriptors, which capture their structural and chemical features.
Model Training: A machine learning algorithm (e.g., neural networks, support vector machines, or gradient boosting) is trained on the curated dataset to learn the relationship between the molecular features and the target property. mdpi.com
Model Validation: The trained model is evaluated on a separate test set of molecules to assess its predictive accuracy and generalization ability. nih.gov
Although no specific AI/ML studies on this compound are available, the following table illustrates how a machine learning model's performance in predicting a property like aqueous solubility might be presented.
| Machine Learning Model | Molecular Representation | Performance Metric (R²) | Mean Absolute Error (logS) |
|---|---|---|---|
| Random Forest | Morgan Fingerprints | 0.85 | 0.5 |
| Graph Neural Network | Molecular Graph | 0.90 | 0.4 |
| Support Vector Machine | Physicochemical Descriptors | 0.82 | 0.6 |
The continued growth of chemical databases and the advancement of AI algorithms promise to further enhance our ability to understand and design molecules like this compound for a wide array of scientific and technological applications.
Applications of O Terephthalotoluidide in Materials Science
Development of o-Terephthalotoluidide-based Polymers
Polymers derived from this compound are a type of aromatic polyamide, a class of materials renowned for their exceptional thermal and mechanical properties. nih.govmdpi.com The synthesis and incorporation of this specific structural unit can be tailored to create polymers with unique characteristics.
Polymers featuring the this compound repeating unit are typically synthesized via step-growth polymerization, specifically a low-temperature solution polycondensation. sapub.org This process involves the reaction of two distinct monomers: an aromatic diamine (in this case, o-toluidine) and an aromatic diacid chloride (terephthaloyl chloride, TPC). ineosopen.orgnih.gov
The reaction is generally carried out in polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc). nih.govnih.gov These solvents serve two primary functions: they dissolve the reactant monomers and the resulting polymer chain, and they act as scavengers for the hydrochloric acid (HCl) byproduct generated during the amide bond formation. nih.gov The polymerization kinetics are influenced by several factors:
Temperature: The reactions are typically conducted at low temperatures (0–5 °C) to control the reaction rate and prevent side reactions. ineosopen.orgsci-hub.se
Monomer Reactivity: The reactivity of the amine and acid chloride groups is high, leading to rapid polymer chain growth. However, side reactions between the highly reactive terephthaloyl chloride and the NMP solvent can occur, potentially deactivating the monomer and limiting the final molecular weight of the polymer. sioc-journal.cn
Monomer Concentration and Stoichiometry: Precise control over the molar ratio of the diamine and diacid chloride is critical for achieving high molecular weight polymers, a hallmark of step-growth polymerization.
To overcome challenges in synthesizing high-molecular-weight aramids, advanced methods such as the in-situ silylation of the diamine monomer have been developed. This technique can improve the solubility and reactivity of the monomers, leading to polymers with significantly higher molecular weights than those achieved through classical methods. nih.govpreprints.org Additionally, terephthalamide-based monomers can be synthesized through alternative routes, such as the aminolysis of waste poly(ethylene terephthalate) (PET), creating diols that can be used in the production of other polymers like polyurethanes. nih.govfrontiersin.org
Aromatic polyamides, or aramids, are a premier class of high-performance polymers, with poly(p-phenylene terephthalamide) (PPTA), known commercially as Kevlar®, being a prominent example. nih.govacademicstrive.com The exceptional properties of aramids stem from their unique molecular structure, which consists of rigid aromatic rings linked by planar amide groups. This arrangement facilitates strong intermolecular hydrogen bonding and significant chain packing, leading to high crystallinity. mdpi.compreprints.orgacademicstrive.com
A polymer based on this compound would be a modified aramid. The introduction of a methyl group at the ortho position of the aniline-derived ring is expected to have a significant impact on the polymer's properties compared to its unsubstituted counterpart, PPTA. The steric hindrance from the methyl groups would likely disrupt the planarity and close packing of the polymer chains. This would reduce crystallinity and interfere with the extensive hydrogen bonding network that gives PPTA its ultra-high strength. nih.govsapub.org However, this disruption can also be advantageous, potentially leading to increased solubility in organic solvents, which is a major processing challenge for rigid-rod polymers like Kevlar. nih.gov This improved processability could allow for the formation of high-performance, transparent films. nih.gov
| Property | Poly(p-phenylene terephthalamide) (PPTA, e.g., Kevlar®) | Expected Properties of Poly(o-phenylene terephthalamide) |
|---|---|---|
| Chain Packing & Crystallinity | Highly crystalline due to planar structure and strong hydrogen bonding. mdpi.com | Lower crystallinity due to steric hindrance from ortho-methyl groups disrupting chain packing. |
| Solubility | Poor; soluble only in strong acids like concentrated H₂SO₄. sapub.org | Improved solubility in polar aprotic organic solvents. nih.gov |
| Mechanical Strength | Exceptional tensile strength (one of the strongest synthetic fibers). academicstrive.comnih.gov | Lower tensile strength compared to PPTA due to reduced crystallinity and weaker intermolecular forces. |
| Thermal Stability | Excellent; does not melt, decomposes at ~450 °C. academicstrive.comnih.gov | High thermal stability, but likely lower than PPTA due to less-ordered structure. |
| Processability | Difficult to process from solution; typically wet-spun from strong acid. | Potentially easier to process into films and other forms from organic solvents. nih.gov |
While terephthalamide (B1206420) itself is not a chromophore, its rigid and stable chemical structure makes it a suitable scaffold for creating high-performance pigments. wikipedia.org The stability associated with the aromatic amide structure can contribute to the lightfastness and thermal resistance of a colorant. A related class of high-performance pigments, diketopyrrolopyrroles (DPPs), are based on a heterocyclic dilactam structure and are known for their durability and use in demanding applications such as automotive paints and organic electronics. wikipedia.org Similarly, terephthalamide units could be incorporated into larger molecular structures to serve as a robust core, linking different chromophoric groups. Companies are also exploring sustainable methods, such as fermentation, to produce pigments for polymers and textiles, indicating a trend toward high-stability, bio-based colorants. chemistryforsustainability.orgpili.bio
Functional Materials Derived from this compound
The inherent chemical and thermal stability of the terephthalamide structure makes it an excellent building block for advanced functional materials designed for specific technological applications.
The conjugated system of aromatic rings in terephthalamide-based polymers makes them candidates for use in optoelectronic devices. dokumen.pub Organic materials are increasingly used in applications like organic light-emitting diodes (OLEDs) and solar cells. wikipedia.org The development of functional high-performance polymers often involves incorporating specific optically or electronically active units into a robust polymer backbone. For instance, research has been conducted on poly(p-phenylene terephthalamide) that contains tetraphenylethene, a well-known luminophore, demonstrating the viability of using an aramid framework for functional optical materials. researchgate.net The modification of the terephthalamide structure, such as through the introduction of o-toluidine (B26562), could be used to fine-tune the electronic properties and processability of such polymers for optoelectronic systems. dokumen.pub
The terephthalamide structure is being actively explored for the development of advanced sensing materials due to its rigidity and the ability of the amide groups to participate in hydrogen bonding. These sensors can be designed to detect a wide range of analytes, from small gas molecules to large biomolecules.
Key research findings include:
Flexible Gas Sensors: Poly(para-phenylene terephthalamide) (PPTA) fibers have been used as a durable and thermally stable flexible substrate for composite metal oxide sensing materials. A sensor using a PPTA substrate coupled with NiO@CuO was developed for the sensitive detection of ammonia (B1221849) at room temperature, highlighting the potential for aramids in wearable sensing devices. researchgate.net
DNA Sensing: A metal-organic framework (MOF) sensor was designed from the polymerization of bis(3,5-dicarboxyphenyl)terephthalamide. This material was capable of selectively detecting specific DNA sequences at nanomolar concentrations through a luminescence-based mechanism. rsc.org
Biological Sensors: Rigid terephthalamide scaffolds have been used to synthesize bivalent lactosides. These molecules act as inhibitors for lectins, which are proteins involved in clinically relevant processes like toxin binding and tumor progression. The constrained orientation of the lactose (B1674315) units on the terephthalamide backbone allows for selective interaction with specific human galectins, making them useful as biological sensors or probes. nih.gov
| Sensing Application | Terephthalamide-Based Material | Target Analyte | Sensing Principle | Reference |
|---|---|---|---|---|
| Flexible Gas Sensing | Poly(para-phenylene terephthalamide) (PPTA) fiber substrate | Ammonia (NH₃) | PPTA acts as a robust, flexible support for a chemiresistive metal oxide sensor. | researchgate.net |
| Biosensing (DNA) | Metal-Organic Framework from bis(3,5-dicarboxyphenyl)terephthalamide | Target DNA sequences | Luminescence recovery upon displacement of a fluorescently-labeled probe DNA. | rsc.org |
| Biosensing (Proteins) | Bivalent lactosides on a terephthalamide scaffold | Human galectins (lectins) | Inhibition of lectin binding to glycoproteins, measured in solid-phase or cell-based assays. | nih.gov |
Self-Assembled Structures and Supramolecular Architectures
The strategic design of molecular building blocks that can spontaneously organize into well-defined, functional superstructures is a cornerstone of materials science. This compound, with its inherent capacity for forming robust hydrogen bonds, serves as an exemplary candidate for the construction of intricate self-assembled and supramolecular architectures. The non-covalent interactions, particularly hydrogen bonding, play a pivotal role in dictating the assembly of molecules into highly ordered structures. frontiersin.orgfrontiersin.org
The molecular structure of this compound features amide functionalities that act as both hydrogen bond donors (N-H) and acceptors (C=O). This dual nature facilitates the formation of extensive and predictable hydrogen-bonding networks. researchgate.net These interactions guide the molecules to arrange themselves into one-dimensional chains, two-dimensional sheets, or more complex three-dimensional frameworks. The resulting supramolecular structures are not merely random aggregates; instead, they possess a high degree of order and can exhibit properties distinct from their individual molecular components.
The formation of these architectures is a spontaneous process driven by the minimization of free energy, where the enthalpic gain from forming multiple hydrogen bonds overcomes the entropic cost of ordering. frontiersin.org This self-assembly process can be influenced by various factors, including solvent choice and temperature, allowing for a degree of control over the final structure. nih.gov The ability to form such organized assemblies is critical for the development of novel materials with tailored optical, electronic, or mechanical properties.
Recent research has highlighted the potential of using hydrogen-bonded networks to create functional materials. For instance, the formation of ordered structures through hydrogen bonding can significantly enhance charge transport in organic semiconductors. frontiersin.org While direct studies on this compound's role in such applications are emerging, the principles established with analogous hydrogen-bonded systems provide a strong foundation for its potential. The directionality and specificity of the hydrogen bonds in this compound-based systems make them promising for creating materials with anisotropic properties, where the material's characteristics differ along different axes.
The table below summarizes the key interactions and potential resulting architectures from the self-assembly of this compound.
| Interaction Type | Donor/Acceptor Sites | Potential Architectures | Key Characteristics |
| Hydrogen Bonding | N-H (donor), C=O (acceptor) | 1D Chains, 2D Sheets, 3D Networks | Directional, specific, strong |
| π-π Stacking | Aromatic Rings | Columnar or herringbone packing | Contributes to electronic coupling |
| Van der Waals Forces | Overall molecular structure | Close packing of molecules | Non-directional, weaker than H-bonds |
Advanced Manufacturing Techniques with this compound Containing Materials
The incorporation of this compound into advanced manufacturing processes opens up new avenues for creating customized materials with enhanced functionalities. Its ability to form predictable and stable structures through self-assembly makes it a valuable component in the fabrication of next-generation materials for a variety of applications.
3D Printing and Additive Manufacturing of Customized Materials
Additive manufacturing (AM), or 3D printing, has revolutionized the fabrication of complex, three-dimensional objects from digital models. mdpi.com This technology offers unprecedented design freedom and the ability to create customized parts with intricate geometries. The materials used in 3D printing are critical to the properties of the final product and range from polymers and metals to ceramics and composites. autodesk.comhp.com
The integration of this compound into 3D printing materials, particularly as a component in polymer composites, holds significant promise. As an organic additive, it can influence the rheological properties of the printing material, such as its viscosity and flowability, which are crucial for the extrusion-based 3D printing processes like Fused Deposition Modeling (FDM). researchgate.net
Furthermore, the self-assembling nature of this compound can be harnessed to create hierarchical structures within the printed object. As the material is deposited layer by layer, the this compound molecules can organize into ordered domains, reinforcing the polymer matrix and enhancing the mechanical properties of the final part. This in-situ self-assembly can lead to materials with improved strength, stiffness, and thermal stability.
The table below outlines the potential roles and benefits of incorporating this compound in 3D printing materials.
| Role of this compound | Potential Benefits in 3D Printing |
| Rheological Modifier | Improved printability and resolution |
| Reinforcing Agent | Enhanced mechanical strength and stiffness |
| Nucleating Agent | Control over polymer crystallization |
| Functional Additive | Introduction of specific optical or electronic properties |
Thin Film Fabrication for Electronic Devices
Thin films are crucial components in a wide array of electronic devices, including transistors, sensors, and displays. nih.govmdpi.com The performance of these devices is highly dependent on the quality and properties of the thin films used. Organic thin-film transistors (OTFTs), for example, have gained significant attention due to their potential for use in flexible and low-cost electronics. rsc.orgresearchgate.net
The fabrication of high-quality organic thin films can be achieved through various methods, including solution-based techniques like spin-coating, dip-coating, and blade-coating, as well as vacuum-based methods like physical vapor deposition. mdpi.commks.com The choice of deposition technique depends on the material properties and the desired film characteristics. biolinscientific.com
This compound, with its ability to form well-ordered structures through hydrogen bonding, is a promising candidate for the fabrication of organic thin films. The self-assembly of this compound molecules on a substrate can lead to the formation of highly crystalline or ordered films, which is beneficial for charge transport in electronic devices. frontiersin.org The ordered packing of molecules can reduce the number of charge-trapping defects and enhance carrier mobility.
The properties of thin films containing this compound can be tuned by controlling the deposition conditions, such as the solvent, substrate temperature, and deposition rate. These parameters can influence the molecular packing and orientation, thereby affecting the electronic properties of the film.
The table below summarizes various thin film fabrication techniques and their suitability for this compound-based materials.
| Fabrication Technique | Description | Suitability for this compound |
| Spin-Coating | A solution is dispensed onto a spinning substrate, resulting in a thin, uniform film. | Suitable for soluble derivatives of this compound. |
| Dip-Coating | A substrate is withdrawn from a solution at a constant speed, leaving a thin film. | Can be used to create ordered films through controlled evaporation. |
| Physical Vapor Deposition (PVD) | A material is vaporized in a vacuum and deposited onto a substrate. | Suitable for creating highly pure and ordered films of this compound. |
| Langmuir-Blodgett (LB) Deposition | A monolayer of molecules at an air-water interface is transferred to a solid substrate. biolinscientific.com | Allows for precise control over film thickness and molecular organization. biolinscientific.com |
Based on a comprehensive search of available literature, there is no specific information regarding the catalytic roles and applications of the chemical compound this compound or its derivatives. Consequently, it is not possible to provide a detailed, scientifically accurate article following the requested outline.
The provided structure requires in-depth research findings on this compound's use as a ligand in homogeneous catalysis, its application in organocatalysis, and its role in heterogeneous catalysis. This includes the design of specific metal complexes, mechanistic insights into catalyst activity, the development of novel organocatalyst scaffolds, its use in asymmetric catalysis, and information on supported this compound structures.
Catalytic Roles and Applications of O Terephthalotoluidide and Its Derivatives
Heterogeneous Catalysis and Supported o-Terephthalotoluidide Structures
Integration into Metal-Organic Frameworks (MOFs) for Catalysis
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands, often referred to as linkers. nih.gov The defining features of MOFs, such as exceptionally high surface areas, tunable pore sizes, and the ability to introduce specific chemical functionalities, make them highly promising materials for heterogeneous catalysis. nih.govd-nb.info The catalytic activity of MOFs can originate from the metal nodes (acting as Lewis acids), the organic linkers, or encapsulated guest molecules. nih.govmdpi.com
While this compound itself is not a typical linker due to the lack of multiple coordination sites required for network formation, its parent structure, terephthalic acid, is a foundational linker in many iconic MOFs. Derivatives that maintain dicarboxylic acid functionalities, such as N-substituted terephthalamides, are prime candidates for creating functionalized MOFs. Incorporating an amide group, as found in this compound, into the linker structure can significantly enhance the catalytic performance of the resulting MOF. nih.gov
The amide functionality introduces several key features beneficial for catalysis:
Basic Sites: The nitrogen atom of the amide group can act as a Brønsted basic site, enabling the MOF to catalyze base-driven reactions. nih.govacs.org
Hydrogen Bonding: The N-H and C=O groups can form strong hydrogen bonds with adsorbed substrate molecules, facilitating their activation and orientation for a reaction.
Polar Environment: The polarity of the amide group can create a favorable environment within the MOF pores for specific catalytic transformations. researchgate.net
A key strategy for creating catalytically active MOFs is the direct synthesis with functionalized linkers or the post-synthetic modification (PSM) of an existing MOF. researchgate.netnih.gov For instance, a MOF could be synthesized using amino-terephthalic acid, with the amino groups subsequently reacted to form amide bonds, thereby introducing functionalities analogous to this compound. rsc.org
MOFs functionalized with amide groups have demonstrated exceptional catalytic performance in various organic transformations, including Knoevenagel condensation reactions. nih.govacs.org In one example, a copper-based MOF constructed with an acyl-amide-containing tetracarboxylate ligand, bis(3,5-dicarboxy-phenyl)terephthalamide, showed high activity as a basic catalyst. acs.org The amide groups within the pores acted as functional organic sites, facilitating the condensation of various aldehydes with malononitrile. acs.org The catalyst was easily recovered and reused without a significant loss in its catalytic efficiency. acs.org
Below is a data table summarizing the catalytic performance of an amide-functionalized Cu-MOF in the Knoevenagel condensation reaction.
| Aldehyde Substrate | Reaction Time (min) | Product Yield (%) | Catalyst |
|---|---|---|---|
| Benzaldehyde | 15 | 95 | LOCOM-1 |
| 4-Nitrobenzaldehyde | 10 | 99 | LOCOM-1 |
| 4-Chlorobenzaldehyde | 10 | 98 | LOCOM-1 |
| 4-Fluorobenzaldehyde | 10 | 98 | LOCOM-1 |
| 4-Methylbenzaldehyde | 25 | 85 | LOCOM-1 |
The data indicates that aldehydes with electron-withdrawing groups exhibit higher reaction rates and yields, a testament to the electronic effects influencing the catalytic process within the amide-functionalized MOF pores. acs.org The integration of linkers derived from or analogous to this compound thus represents a powerful strategy for designing robust, reusable, and highly active heterogeneous catalysts for fine chemical synthesis. acs.org
Adsorption and Reaction Kinetics on this compound Modified Surfaces
The modification of catalyst surfaces with organic molecules like this compound can profoundly influence the adsorption of reactants and, consequently, the kinetics of a catalytic reaction. By immobilizing such molecules onto a solid support (e.g., silica (B1680970), alumina (B75360), or carbon nanotubes), a new interface is created with distinct chemical and physical properties that can enhance catalytic selectivity and activity.
The surface modification introduces specific functional groups: the aromatic rings, the amide linkages, and the methyl groups of the toluidine moiety. These features govern the interaction with reactant molecules through several mechanisms:
π-π Stacking: The phenyl rings can interact with other aromatic molecules through π-π stacking, providing specific adsorption sites for certain substrates.
Hydrogen Bonding: The amide (N-H and C=O) groups are capable of acting as both hydrogen bond donors and acceptors, which can be crucial for the adsorption and activation of reactants containing hydroxyl, carboxyl, or amino groups.
Hydrophobic Interactions: The methyl group and the aromatic rings introduce hydrophobicity, which can be advantageous for reactions in aqueous media by promoting the adsorption of nonpolar reactants.
The study of adsorption and reaction kinetics provides critical insights into the catalytic mechanism at the molecular level. Adsorption kinetics describes the rate at which a substrate is taken up by the modified surface, while reaction kinetics describes the rate of the subsequent chemical transformation.
Commonly used kinetic models to analyze this data include the pseudo-first-order and pseudo-second-order models.
Pseudo-First-Order Model: This model assumes that the rate of adsorption is proportional to the number of available vacant sites and is generally associated with physisorption.
Pseudo-Second-Order Model: This model assumes the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and adsorbate.
The following interactive data table presents hypothetical kinetic data for the adsorption of an aromatic substrate onto a silica surface modified with an this compound analogue, illustrating how these models are applied to experimental data.
| Kinetic Model | Parameter | Value | Correlation Coefficient (R²) |
|---|---|---|---|
| Pseudo-First-Order | k₁ (min⁻¹) | 0.05 | 0.91 |
| qₑ (calc) (mg/g) | 18.5 | ||
| Pseudo-Second-Order | k₂ (g/mg·min) | 0.015 | 0.99 |
| qₑ (calc) (mg/g) | 25.2 | ||
| Experimental qₑ (mg/g) | 25.0 | - |
In this illustrative example, the high correlation coefficient (R²) for the pseudo-second-order model indicates that the adsorption process is likely governed by chemisorption. This suggests a strong, specific interaction between the substrate and the this compound-modified surface, which is often a prerequisite for efficient heterogeneous catalysis. Understanding these kinetics is essential for optimizing reaction conditions, such as temperature, pressure, and reactant concentration, to maximize the performance of the surface-catalyzed reaction.
Enzymatic and Biocatalytic Transformations with this compound Analogues
Enzymatic and biocatalytic methods offer highly selective and environmentally benign routes for chemical synthesis and transformation. While direct enzymatic transformations involving this compound are not extensively documented, the principles of biocatalysis can be applied to its structural analogues, particularly those involving the cleavage or formation of amide bonds.
Enzymes such as amidases (or acylamidases) and proteases are capable of catalyzing the hydrolysis of amide bonds with high specificity. An this compound analogue could potentially serve as a substrate for an engineered amidase. The enzyme would recognize the amide linkage and catalyze its hydrolysis to yield terephthalic acid and o-toluidine (B26562) or their corresponding mono-amide derivatives. This type of transformation is valuable in biodegradation pathways and for the stereoselective resolution of chiral amides.
Conversely, enzymes can also be used to synthesize amide bonds. Lipases, which typically catalyze the hydrolysis of esters, can be employed in non-aqueous media to catalyze the reverse reaction: amidation. A potential biocatalytic synthesis of an this compound analogue could involve the reaction of a terephthalic acid ester with an aniline (B41778) derivative, catalyzed by a lipase. This approach benefits from mild reaction conditions and can achieve high chemo- and regioselectivity, avoiding the need for harsh reagents and protecting groups often required in traditional chemical synthesis.
The specificity of enzymes is a key advantage. For a molecule like an this compound analogue, an enzyme could potentially distinguish between different amide bonds in a more complex molecule or act on a specific stereoisomer. This is particularly relevant in the synthesis of pharmaceuticals and fine chemicals where chirality is crucial.
The table below outlines potential enzymatic transformations involving structural analogues of this compound and the corresponding enzyme classes that would be employed.
| Transformation Type | Reactant Analogue(s) | Product(s) | Enzyme Class | Potential Application |
|---|---|---|---|---|
| Amide Hydrolysis | N-Aryl terephthalamide (B1206420) | Terephthalic acid + Aromatic amine | Amidase, Protease | Biodegradation, Chiral resolution |
| Amide Synthesis | Terephthalic acid ester + o-Toluidine | This compound analogue | Lipase (in non-aqueous media) | Green synthesis of specialty amides |
| Hydroxylation | This compound analogue | Hydroxylated aromatic ring product | Monooxygenase (e.g., P450) | Synthesis of functionalized derivatives |
Furthermore, enzymes like monooxygenases could be used to introduce hydroxyl groups onto the aromatic rings of this compound analogues. This functionalization can serve as a handle for further chemical modifications or alter the biological properties of the molecule. The field of directed evolution and enzyme engineering continues to expand the scope of biocatalysis, making it increasingly feasible to develop novel enzymes tailored for specific, non-natural substrates like this compound analogues.
Future Research Directions and Emerging Trends for O Terephthalotoluidide
Exploration of Novel Synthetic Methodologies for Enhanced Functionality
The synthesis of o-Terephthalotoluidide and its derivatives is a foundational area for future research. Current synthetic routes may be effective, but emerging trends in organic chemistry point towards the development of more efficient, sustainable, and versatile methodologies.
Future research could focus on:
Catalytic Systems: Investigating novel catalysts, potentially based on earth-abundant metals, to improve reaction yields, reduce reaction times, and lower the energy requirements for the synthesis of this compound. unibe.ch This aligns with the broader goals of green chemistry to move away from expensive and rare metal catalysts. unibe.ch
Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound. This approach can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes.
Functional Derivatives: Designing and synthesizing novel derivatives of this compound with tailored functionalities. By introducing different substituent groups onto the aromatic rings, researchers could modulate properties such as solubility, thermal stability, and reactivity for specific applications.
| Synthetic Approach | Potential Advantages | Research Focus |
| Novel Catalysis | Higher efficiency, lower cost, reduced environmental impact. unibe.ch | Earth-abundant metal catalysts, photocatalysis. |
| Flow Chemistry | Improved control, safety, and scalability. | Optimization of reactor design and reaction conditions. |
| Derivative Synthesis | Tailored material properties. | Structure-property relationship studies. |
Advanced Characterization Techniques for Unprecedented Molecular Insights
A deep understanding of the molecular structure and properties of this compound is crucial for its application. Advanced characterization techniques can provide unprecedented insights into its solid-state packing, electronic structure, and dynamic behavior.
Key areas for future investigation include:
Solid-State NMR Spectroscopy: Employing advanced solid-state Nuclear Magnetic Resonance (NMR) techniques to probe the local environment of atoms within the this compound structure. This can reveal details about intermolecular interactions and polymorphism.
X-ray Diffraction Studies: Performing single-crystal and powder X-ray diffraction at various temperatures and pressures to fully elucidate the crystal structure and its response to external stimuli.
Spectroscopic Analysis: Utilizing a combination of spectroscopic techniques, such as Raman and Fourier-Transform Infrared (FTIR) spectroscopy, coupled with theoretical calculations, to understand the vibrational modes and electronic transitions in this compound and its derivatives. mdpi.com
Multiscale Modeling and Simulation for Rational Design of this compound-based Systems
Computational modeling and simulation are powerful tools for predicting material properties and guiding experimental work. A multiscale modeling approach can bridge the gap between molecular-level understanding and macroscopic behavior of this compound-based systems.
Future research directions in this area involve:
Quantum Chemical Calculations: Using density functional theory (DFT) and other quantum chemical methods to calculate the electronic structure, reactivity, and spectroscopic properties of this compound. nih.gov
Molecular Dynamics (MD) Simulations: Performing MD simulations to study the conformational dynamics, intermolecular interactions, and self-assembly behavior of this compound in different environments. This can provide insights into the formation of larger structures. tue.nl
Coarse-Grained Modeling: Developing coarse-grained models to simulate the behavior of large assemblies of this compound molecules, such as in polymers or composites, over longer timescales. tue.nl
| Modeling Technique | Information Gained | Potential Impact |
| Quantum Chemistry | Electronic structure, reactivity, spectra. nih.gov | Guidance for synthesis of new derivatives. |
| Molecular Dynamics | Conformation, interactions, self-assembly. tue.nl | Understanding of material morphology. |
| Coarse-Graining | Large-scale system behavior. | Prediction of macroscopic properties of composites. tue.nl |
Integration of this compound into Hybrid and Composite Materials
The unique structure of this compound suggests its potential as a building block for novel hybrid and composite materials. By combining it with other organic or inorganic components, materials with enhanced properties can be developed.
Potential research avenues include:
Polymer Composites: Incorporating this compound as a functional filler or monomer in polymer matrices to improve properties such as thermal stability, mechanical strength, and flame retardancy.
Metal-Organic Frameworks (MOFs): Exploring the use of this compound or its derivatives as organic linkers for the synthesis of novel MOFs with potential applications in gas storage, separation, and catalysis.
Organic-Inorganic Hybrids: Creating hybrid materials by covalently bonding this compound to inorganic nanoparticles or surfaces. This can lead to materials with a unique combination of properties, such as optical, electronic, or thermal characteristics.
Sustainable Chemistry and Circular Economy Principles in this compound Research
Applying the principles of sustainable chemistry and the circular economy to the entire lifecycle of this compound is a critical future research direction. pharmacyjournal.orgmdpi.com This involves minimizing environmental impact from production to end-of-life.
Key areas of focus should be:
Green Synthesis Routes: Developing synthetic methods that utilize renewable feedstocks, employ safer solvents, and minimize waste generation. pharmacyjournal.orgresearchgate.net This aligns with the twelve principles of green chemistry. mdpi.com
Biodegradability Studies: Investigating the biodegradability of this compound and its derivatives to understand their environmental fate. Designing molecules for degradation after their intended lifespan is a key aspect of sustainable chemistry.
Recycling and Upcycling: Exploring methods for recycling this compound from waste streams of composite materials. Research into chemical recycling processes that can break down polymers and recover valuable monomers like this compound would be highly beneficial for a circular economy. unido.org This approach views waste as a resource for new production cycles. unido.org
| Principle | Research Focus | Desired Outcome |
| Green Chemistry | Renewable feedstocks, safer solvents, waste minimization. pharmacyjournal.orgresearchgate.net | Environmentally benign production processes. |
| Design for Degradation | Biodegradability assessment of this compound. | Reduced environmental persistence. |
| Circular Economy | Chemical recycling of this compound-based materials. unido.org | Waste valorization and resource conservation. mdpi.com |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing o-Terephthalotoluidide, and what critical parameters influence its yield?
- Methodological Answer: Synthesis typically involves condensation reactions between o-toluidine and terephthaloyl chloride under anhydrous conditions. Key parameters include reaction temperature (optimized at 60–80°C), stoichiometric ratios (1:1 molar ratio), and solvent selection (e.g., dimethylformamide for improved solubility). Post-synthesis purification via recrystallization or column chromatography is critical to isolate high-purity products. Experimental protocols should specify inert gas purging to prevent hydrolysis of acyl chloride intermediates .
Q. Which spectroscopic techniques are most reliable for characterizing o-Terephthalotoluidide, and how should data be interpreted?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming molecular structure, particularly the aromatic proton environments and amide linkages. Fourier-Transform Infrared Spectroscopy (FT-IR) identifies characteristic carbonyl stretches (~1650 cm⁻¹) and N–H bending modes. X-ray diffraction (XRD) provides crystallographic validation of molecular geometry. Researchers should cross-reference spectral data with computational simulations (e.g., density functional theory) to resolve ambiguities .
Q. What solvent systems are optimal for studying o-Terephthalotoluidide’s solubility and stability in experimental settings?
- Methodological Answer: Polar aprotic solvents (e.g., DMSO, DMF) are preferred due to the compound’s low solubility in water and non-polar solvents. Stability studies should assess thermal degradation (via thermogravimetric analysis) and photolytic resistance under UV-Vis exposure. Accelerated aging experiments at varying pH levels (3–10) can identify decomposition pathways, with HPLC monitoring for byproduct formation .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data (e.g., NMR vs. XRD) when characterizing o-Terephthalotoluidide derivatives?
- Methodological Answer: Contradictions often arise from polymorphism or dynamic molecular conformations. To address this:
- Perform variable-temperature NMR to detect conformational flexibility.
- Compare XRD data with computational crystal structure predictions (e.g., Mercury CSD software).
- Validate purity using mass spectrometry (HRMS) to rule out isomeric impurities. Cross-disciplinary collaboration with crystallography experts is recommended .
Q. What experimental design strategies minimize side reactions during o-Terephthalotoluidide functionalization?
- Methodological Answer: Use protecting groups (e.g., Boc for amines) to block reactive sites during functionalization. Kinetic studies via in-situ FT-IR or Raman spectroscopy can identify optimal reaction windows. Design fractional factorial experiments to isolate variables (e.g., temperature, catalyst loading) affecting selectivity. Statistical tools like Design of Experiments (DoE) improve reproducibility .
Q. How should researchers approach computational modeling of o-Terephthalotoluidide’s electronic properties for catalytic applications?
- Methodological Answer: Employ density functional theory (DFT) with hybrid functionals (e.g., B3LYP) to calculate frontier molecular orbitals (HOMO/LUMO) and charge distribution. Solvent effects can be modeled using the conductor-like polarizable continuum model (CPCM). Validate computational results with experimental UV-Vis and cyclic voltammetry data to correlate theoretical predictions with observed redox behavior .
Q. What strategies are effective in analyzing contradictory bioactivity data across in vitro and in vivo studies of o-Terephthalotoluidide analogs?
- Methodological Answer: Discrepancies may stem from metabolic instability or species-specific pharmacokinetics. Use metabolomic profiling (LC-MS/MS) to identify degradation products. Parallel assays in multiple cell lines (e.g., HEK293 vs. HepG2) can isolate cell-type-dependent effects. Meta-analysis of existing literature with subgroup stratification by experimental conditions (e.g., dosing regimes) clarifies confounding factors .
Q. How can the thermal stability of o-Terephthalotoluidide-based polymers be systematically evaluated for material science applications?
- Methodological Answer: Conduct thermogravimetric analysis (TGA) under nitrogen/air atmospheres to assess decomposition thresholds. Differential scanning calorimetry (DSC) identifies glass transition temperatures (Tg) and melting points. Pair with dynamic mechanical analysis (DMA) to correlate thermal behavior with mechanical performance. Accelerated aging tests at elevated temperatures (e.g., 150°C for 48 hours) simulate long-term stability .
Methodological Framework for Addressing Research Challenges
- Data Contradiction Analysis : Apply triangulation by integrating multiple analytical techniques (e.g., NMR, XRD, computational modeling) and statistical validation (e.g., principal component analysis) to isolate experimental artifacts .
- Experimental Reprodubility : Document detailed synthetic protocols, including batch-specific variables (e.g., solvent lot numbers, humidity levels), and deposit raw data in open-access repositories (e.g., Zenodo) for peer validation .
- Interdisciplinary Collaboration : Leverage shared facilities for advanced characterization (e.g., synchrotron XRD, high-field NMR) and engage in preprint peer review (e.g., via arXiv) to solicit feedback early in the research cycle .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
